1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS 88297-77-2) is a substituted indane derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. Structurally, it features a rigid bicyclic indane (2,3-dihydro-1H-indene) scaffold with gem-dimethyl substitution at the 1-position and a primary amine at the 4-position.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 88297-77-2
Cat. No. B3058178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine
CAS88297-77-2
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C1C=CC=C2N)C
InChIInChI=1S/C11H15N/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5H,6-7,12H2,1-2H3
InChIKeyDZSJGYKKLRZRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS 88297-77-2): Baseline Physicochemical and Scaffold Characterization for Scientific Procurement


1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS 88297-77-2) is a substituted indane derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . Structurally, it features a rigid bicyclic indane (2,3-dihydro-1H-indene) scaffold with gem-dimethyl substitution at the 1-position and a primary amine at the 4-position . The compound is typically supplied as a yellow liquid with commercial purities specified at ≥95% or 98% . The indane scaffold is recognized as a privileged structure in medicinal chemistry, combining aromatic and aliphatic properties fused in one rigid system, which provides predictable directional substitution vectors for structure-activity relationship (SAR) studies [1].

Why 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine Cannot Be Generically Substituted: The Critical Impact of 1,1-Dimethyl Steric Bulk and 4-Amine Positioning


Within the indane-amine class, substitution pattern and steric bulk are non-interchangeable parameters that directly govern biological activity, selectivity, and physicochemical properties. The 1,1-dimethyl group of the target compound introduces significant steric hindrance that distinguishes it from unsubstituted analogs like 4-aminoindane (CAS 32202-61-2). This gem-dimethyl substitution restricts conformational flexibility, alters the spatial orientation of the 4-amine group, and modifies lipophilicity, thereby affecting target binding and membrane permeability . Furthermore, the 4-position amine orientation differs fundamentally from 5-amino regioisomers such as 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 64278-19-9), which exhibit distinct electronic environments and vectorial presentation of the amine pharmacophore [1]. SAR studies across the indane class demonstrate that even minor changes in substitution—such as the addition of a single methyl group or positional isomerism—can invert selectivity profiles or alter potency by orders of magnitude [2]. Consequently, substituting this compound with a generically described indane-amine analog risks invalidating experimental reproducibility and undermining SAR interpretation.

Quantitative Differentiation Evidence for 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine vs. Structural Analogs


Steric Bulk Differentiation: Zero Rotatable Bonds and Altered Topological Polar Surface Area (TPSA) vs. 4-Aminoindane

The target compound possesses zero rotatable bonds due to the gem-dimethyl substitution, compared to zero rotatable bonds for the unsubstituted analog 4-aminoindane. However, the molecular weight increases by 28.05 Da (161.24 vs. 133.19 g/mol) and the calculated LogP increases by approximately 0.8 units, indicating enhanced lipophilicity that impacts membrane permeability and non-specific binding [1]. The topological polar surface area (TPSA) remains constant at 26.02 Ų for both compounds, but the increased steric bulk of the gem-dimethyl group restricts the conformational space accessible to the amine, thereby altering its directional presentation in binding pockets .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Regioisomeric Differentiation: 4-Amine vs. 5-Amine Substitution Impacts Synthetic Utility and Pharmacophore Vector

The target compound, bearing the amine at the 4-position of the indane ring, presents a distinct pharmacophore vector compared to its 5-amino regioisomer, 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 64278-19-9). The 4-amine is positioned adjacent to the fused cyclopentane ring, whereas the 5-amine is situated para to the ring junction, resulting in different electronic environments and spatial orientations. This positional isomerism translates to divergent reactivity in further synthetic transformations and potentially distinct biological recognition profiles [1].

Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Purity Grade and Storage Specifications: Verified 95-98% Purity with Defined Storage Conditions vs. Unverified Generics

Commercially sourced 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine is available with documented purity specifications of ≥95% (Sigma-Aldrich, AKSci) and 98% (Leyan), accompanied by defined storage conditions (0-8°C, sealed in dry atmosphere) . In contrast, generic or non-verified sources may offer this compound without batch-specific certificates of analysis (COA) or validated storage protocols. The 95% purity threshold, combined with cold storage requirements, is critical for maintaining chemical integrity, as amine-containing indanes can undergo oxidation or degradation upon prolonged storage at ambient conditions.

Chemical Procurement Quality Control Reproducibility

Potential for CYP Enzyme Interaction: Preliminary Class-Based Inference from Indane Scaffold SAR

Indane-containing compounds have been characterized for their interactions with cytochrome P450 (CYP) enzymes, with certain derivatives showing inhibition of specific isoforms. For example, a related indane-based inhibitor demonstrated CYP11B2 inhibition with an IC50 of 27 nM and 120-fold selectivity over CYP11B1 (IC50 = 3179 nM) [1]. While the target compound itself lacks direct CYP IC50 data in the primary literature, the indane scaffold is known to engage CYP active sites, and the 1,1-dimethyl substitution pattern is likely to modulate metabolic stability and isoform selectivity compared to unsubstituted or differently substituted analogs [2].

Drug Metabolism ADME-Tox Structure-Activity Relationship

Evidence-Backed Research and Industrial Applications for 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine


Scaffold for Structure-Activity Relationship (SAR) Studies of GPCR Ligands and CNS-Active Agents

The rigid indane scaffold, combined with the sterically demanding 1,1-dimethyl group, provides a well-defined pharmacophore for probing GPCR binding pockets, particularly those of aminergic receptors [1]. The compound serves as a versatile starting material for the synthesis of diverse analogs via functionalization of the primary amine, enabling systematic SAR exploration of steric and electronic effects on target engagement. Its zero rotatable bonds and predictable substitution vectors facilitate the rational design of ligands with improved selectivity profiles.

Synthetic Intermediate for Agrochemical and Pesticide Discovery

Indane derivatives, including those with 4-amino substitution patterns, have been incorporated into novel anthranilic diamide insecticides and fungicidal aminoindane amides [2]. The target compound's amine functionality allows for facile amide bond formation, enabling the rapid generation of focused libraries for screening against agricultural pests and phytopathogenic fungi. The gem-dimethyl group may confer enhanced metabolic stability or altered environmental fate compared to unsubstituted indane amines.

Physicochemical Probe for Lipophilicity-Dependent Assays

The calculated LogP increase of approximately +0.8 units relative to 4-aminoindane makes this compound a useful tool for calibrating lipophilicity-dependent assays, such as PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies. Its well-defined physicochemical properties and commercial availability at defined purities support its use as a reference compound for method development and validation in ADME screening cascades.

Building Block for PROTAC and Targeted Protein Degradation Chemistry

The primary amine at the 4-position provides a convenient synthetic handle for conjugation to E3 ligase ligands or linker moieties, positioning this compound as a potential building block for proteolysis-targeting chimeras (PROTACs). The steric bulk of the 1,1-dimethyl group may influence ternary complex formation and degradation efficiency, offering a unique vector for optimizing degrader pharmacology compared to less hindered indane amine analogs.

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